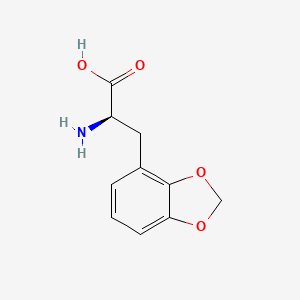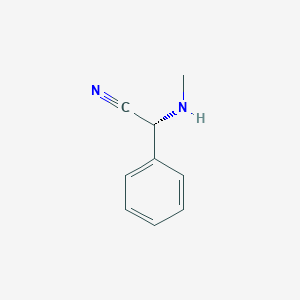
(R)-2-(Methylamino)-2-phenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Methylamino)-2-phenylacetonitrile is an organic compound with a chiral center, making it optically active
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methylamino)-2-phenylacetonitrile typically involves the reaction of benzyl cyanide with methylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process requires careful control of temperature and pH to ensure the desired enantiomer is produced.
Industrial Production Methods
Industrial production of ®-2-(Methylamino)-2-phenylacetonitrile may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
化学反应分析
Types of Reactions
®-2-(Methylamino)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
®-2-(Methylamino)-2-phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various compounds.
作用机制
The mechanism of action of ®-2-(Methylamino)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
(S)-2-(Methylamino)-2-phenylacetonitrile: The enantiomer of the compound, with different optical activity.
Benzyl cyanide: A precursor in the synthesis of ®-2-(Methylamino)-2-phenylacetonitrile.
Phenylacetonitrile: A related compound with similar chemical properties.
Uniqueness
®-2-(Methylamino)-2-phenylacetonitrile is unique due to its chiral center, which imparts specific optical activity and potential for enantioselective interactions. This makes it valuable in applications requiring high specificity, such as pharmaceuticals and asymmetric synthesis.
属性
CAS 编号 |
1268854-23-4 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC 名称 |
(2R)-2-(methylamino)-2-phenylacetonitrile |
InChI |
InChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1 |
InChI 键 |
DBCQXQGNNZDYMQ-VIFPVBQESA-N |
手性 SMILES |
CN[C@@H](C#N)C1=CC=CC=C1 |
规范 SMILES |
CNC(C#N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


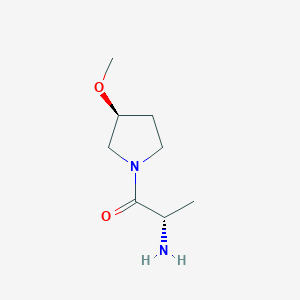
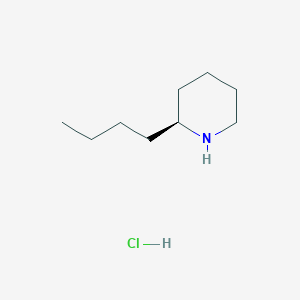
![tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B11752593.png)
![1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11752605.png)
![[2-(2-Methoxyethoxy)-5-methylphenyl]boranediol](/img/structure/B11752606.png)

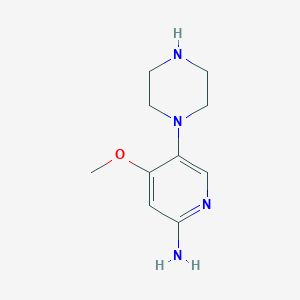
![{2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol](/img/structure/B11752622.png)
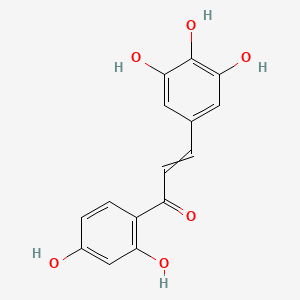
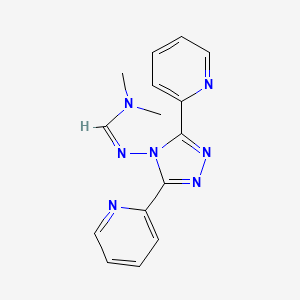
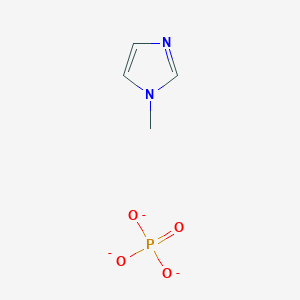
![(3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B11752636.png)
